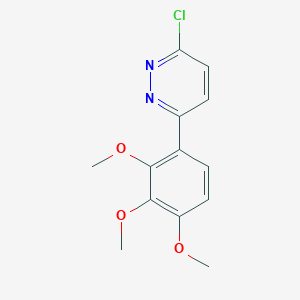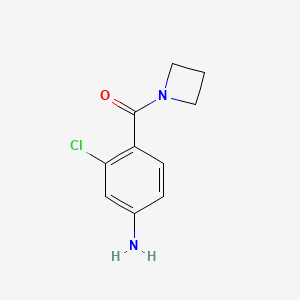
4-(Azetidine-1-carbonyl)-3-chloroaniline
描述
科学研究应用
4-(Azetidine-1-carbonyl)-3-chloroaniline is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis, a catalyst in photochemical reactions, and a reactant in the preparation of other azetidines. In addition, this compound has been studied for its potential use in the synthesis of drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of polymers, including polyurethanes, polyamides, and polyesters.
作用机制
The mechanism of action of 4-(Azetidine-1-carbonyl)-3-chloroaniline is not well understood. However, it is thought to involve the formation of a protonated species that can undergo a nucleophilic attack by an amine, resulting in the formation of an azetidine ring. This reaction is thought to be catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration or crystallization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to have some effects on enzymes, proteins, and amino acids, which may be responsible for its potential therapeutic effects. In addition, this compound has been found to interact with certain proteins, such as cytochrome P450, which may be responsible for its potential toxicity.
实验室实验的优点和局限性
4-(Azetidine-1-carbonyl)-3-chloroaniline is a versatile compound that has a variety of uses in scientific research. It is relatively easy to synthesize, and it can be isolated in a pure form. In addition, it is relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is a toxic compound, and proper safety precautions must be taken when handling it.
未来方向
The potential applications of 4-(Azetidine-1-carbonyl)-3-chloroaniline are vast and varied, and there are many directions for future research. For example, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. In addition, further research into its potential toxicity could lead to the development of safer compounds. Additionally, further research into its use as a catalyst in organic synthesis could lead to the development of new synthetic pathways. Finally, further research into its potential use in photochemical reactions could lead to the development of new materials and technologies.
属性
IUPAC Name |
(4-amino-2-chlorophenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHKXOIABJUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
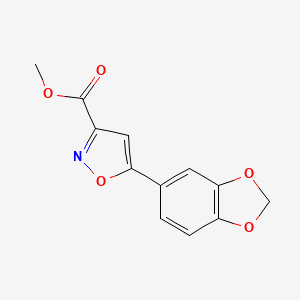

![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
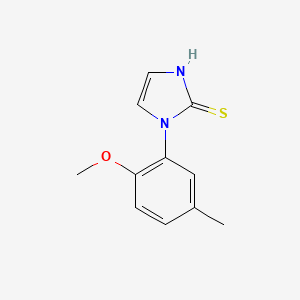
![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)

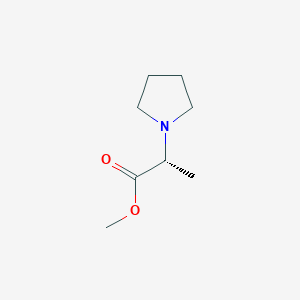
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

